Comparative Molecular Descriptors for Predicting Bioactivity and Physicochemical Behavior
Computational analysis differentiates N-(4-aminophenyl)-2-chlorobenzamide from its non-chlorinated analog, N-(4-aminophenyl)benzamide, based on key molecular descriptors. The presence of the chlorine atom significantly increases lipophilicity (LogP) and alters topological polar surface area (TPSA), which are critical parameters for predicting membrane permeability and target binding in silico [1][2].
| Evidence Dimension | Lipophilicity and Topological Polar Surface Area |
|---|---|
| Target Compound Data | LogP: 3.04; TPSA: 46.9 Ų |
| Comparator Or Baseline | N-(4-aminophenyl)benzamide (LogP: 1.92; TPSA: 46.9 Ų) |
| Quantified Difference | ΔLogP = +1.12 units (increased lipophilicity) |
| Conditions | In silico prediction using ChemAxon and SwissADME algorithms |
Why This Matters
This quantifiable difference in predicted lipophilicity informs procurement decisions when selecting a starting scaffold for projects requiring specific logD or permeability profiles, such as CNS drug discovery.
- [1] ChemAxon. (n.d.). Calculated LogP for N-(4-aminophenyl)-2-chlorobenzamide and N-(4-aminophenyl)benzamide. View Source
- [2] SwissADME. (n.d.). In silico physicochemical predictions for benzamide derivatives. View Source
